
Methyl 4-iodo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-iodo-1H-pyrrole-2-carboxylate (CAS 40740-41-8; C₆H₆INO₂) is a halogenated pyrrole derivative with a molecular weight of 265.05 g/mol . The compound features an iodine substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring. Its structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the iodine atom's role as a superior leaving group compared to lighter halogens . Applications include the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl 1H-pyrrole-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions to introduce the iodine atom at the 4-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-iodo-1H-pyrrole-2-carboxylate serves as a building block for the synthesis of biologically active compounds. Its iodine substituent enhances reactivity, facilitating the development of new pharmaceuticals. Key applications include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .
Material Science
In materials science, this compound is utilized in creating functional materials. Its unique properties allow for the development of:
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
- Organic Semiconductors : Its structure makes it suitable for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells.
Case Studies and Experimental Data
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Antimicrobial Studies : Research demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating significant antibacterial potential .
- Anticancer Investigations : Experimental data showed that this compound could induce cell death in several cancer cell lines, suggesting a pathway for therapeutic development .
- Material Development : Studies on conductive polymers incorporating this compound have shown enhanced electrical properties, paving the way for innovative applications in electronic devices.
Mechanism of Action
The mechanism of action of methyl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among related compounds include halogen type, substituent positions, and additional functional groups. Below is a comparative analysis:
Crystallographic and Spectroscopic Data
Biological Activity
Methyl 4-iodo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with an iodine atom at the 4-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position. Its molecular formula is with a molecular weight of approximately 265.05 g/mol. The presence of iodine enhances the compound's reactivity and potential interactions with biological macromolecules, making it a candidate for various pharmacological studies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom can facilitate halogen bonding , which may enhance the compound's binding affinity to these targets. Additionally, the carboxylate group can form hydrogen bonds, further stabilizing interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In one study, derivatives of pyrrole compounds were evaluated for their antibacterial activities against various strains of bacteria, including drug-resistant strains. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) in the range of , indicating potent antibacterial effects .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation. For example, structure–activity relationship studies revealed that modifications on the pyrrole ring could significantly enhance anticancer activity while maintaining low cytotoxicity levels in normal cells .
Case Studies
Synthesis
The synthesis of this compound typically involves the iodination of pyrrole derivatives followed by esterification reactions. Common methods include:
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Methyl 4-iodo-1H-pyrrole-2-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Pyrrole ring formation via the Paal-Knorr reaction using 1,4-dicarbonyl compounds and ammonia .
- Iodination at the 4-position using iodine or iodinating agents (e.g., N-iodosuccinimide) under electrophilic substitution conditions, often catalyzed by Lewis acids like FeCl₃ .
- Esterification of the carboxylic acid group using methanol and an acid catalyst (e.g., H₂SO₄) .
Key reagents: Tin(II) chloride for reductions, nitric acid for nitration (precursor steps for amino derivatives), and controlled iodination to avoid over-substitution.
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrrole ring protons appear as distinct aromatic signals (δ 6.0–7.5 ppm). The iodine substituent induces deshielding, shifting adjacent protons downfield. The ester methyl group resonates at ~δ 3.8 ppm .
- IR : Stretching vibrations for C=O (ester) at ~1700–1750 cm⁻¹ and N–H (pyrrole) at ~3300 cm⁻¹ confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragments (e.g., loss of COOCH₃) validate the molecular formula .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
- Recrystallization from ethanol or ethyl acetate/hexane mixtures yields high-purity crystals .
- Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (5% → 20%) to separate iodinated products from di- or tri-substituted byproducts .
Q. How does the iodine substituent influence solubility and handling?
- Methodological Answer : The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF). However, light sensitivity requires storage in amber vials under inert gas to prevent dehalogenation .
Advanced Research Questions
Q. How can computational DFT studies predict reactivity or regioselectivity in further functionalization?
- Methodological Answer :
- Electrophilic Substitution : Calculate Fukui indices to identify electron-rich sites (e.g., C-3 vs. C-5 positions) for reactions like nitration or halogenation. The iodine substituent directs incoming electrophiles to meta/para positions via resonance effects .
- Transition-State Modeling : Use software (e.g., Gaussian) to simulate reaction pathways for cross-coupling reactions (e.g., Suzuki-Miyaura), optimizing catalysts (Pd-based) and ligands .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data to model disorder (e.g., iodine positional ambiguity). Adjust occupancy factors for overlapping electron densities .
- Validation Tools : Check CCDC databases for similar structures. Compare bond lengths/angles (e.g., C–I ≈ 2.09 Å) to identify outliers .
Q. How to address low yields in iodination steps?
- Methodological Answer :
- Reaction Optimization : Screen iodine sources (e.g., I₂ vs. NIS) and solvents (e.g., DCM vs. THF). Additives like silver triflate can enhance electrophilicity .
- Byproduct Analysis : Use HPLC-MS to detect di-iodinated species. Adjust stoichiometry (1.1 eq I₂) and reaction time (<6 hrs) to favor mono-substitution .
Q. What are effective post-synthetic modifications for biological activity studies?
- Methodological Answer :
- Amide Formation : React the ester with amines (e.g., NH₃/MeOH) to generate carboxylamide derivatives. Use EDCI/HOBt coupling for sterically hindered amines .
- Cross-Coupling : Employ Sonogashira or Heck reactions to introduce alkynyl/aryl groups at the iodine position, leveraging Pd catalysts and Cu(I) co-catalysts .
Q. How to analyze electronic effects of iodine using cyclic voltammetry (CV)?
- Methodological Answer :
- Experimental Setup : Use a three-electrode system in anhydrous DMF with 0.1 M TBAPF₆. Scan potentials from -1.5 V to +1.5 V.
- Data Interpretation : Iodine’s electron-withdrawing effect lowers HOMO energy, shifting oxidation peaks anodically compared to non-halogenated analogs .
Q. What protocols ensure reproducibility in scaled-up synthesis?
Properties
IUPAC Name |
methyl 4-iodo-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNGDJYQOKCQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470404 | |
Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-41-8 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40740-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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